molecular formula C19H24O3 B5170310 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

Cat. No.: B5170310
M. Wt: 300.4 g/mol
InChI Key: BZNKWOCFAUFBFC-UHFFFAOYSA-N
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Description

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenol with 1,4-dibromobutane to form 4-(3-methoxyphenoxy)butane. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the methoxy group can yield 4-[4-(3-formylphenoxy)butoxy]-1,2-dimethylbenzene, while reduction of the aromatic rings can produce 4-[4-(3-methoxyphenoxy)butoxy]cyclohexane .

Scientific Research Applications

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-hydroxyphenoxy)butoxy]-1,2-dimethylbenzene
  • 4-[4-(3-chlorophenoxy)butoxy]-1,2-dimethylbenzene
  • 4-[4-(3-nitrophenoxy)butoxy]-1,2-dimethylbenzene

Uniqueness

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-9-10-19(13-16(15)2)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKWOCFAUFBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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